molecular formula C15H24N2O4 B2476943 Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester CAS No. 139517-71-8

Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester

Cat. No.: B2476943
CAS No.: 139517-71-8
M. Wt: 296.367
InChI Key: UBFJSDIPJNHIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic framework integrating a 1,4-diazabicyclo[3.2.0]heptane core fused to a dihydrofuran ring. Key structural elements include:

  • Bicyclic system: The 1,4-diazabicyclo[3.2.0]heptane moiety contains two nitrogen atoms at positions 1 and 4, forming a fused bicyclic structure with three- and two-membered rings .
  • Spiro junction: The bicyclo[3.2.0]heptane is connected via a spiro carbon to a 2',3'-dihydrofuran ring, introducing conformational rigidity .
  • Functional groups: A 7-oxo group, dihydro-2,2-dimethyl substituents on the furan ring, and a 1,1-dimethylethyl (tert-butyl) ester group at the carboxylic acid position. The tert-butyl ester likely enhances lipophilicity and metabolic stability, acting as a prodrug for the active carboxylic acid .

Properties

CAS No.

139517-71-8

Molecular Formula

C15H24N2O4

Molecular Weight

296.367

IUPAC Name

tert-butyl 2,2-dimethyl-7-oxospiro[1,4-diazabicyclo[3.2.0]heptane-6,2'-oxolane]-4-carboxylate

InChI

InChI=1S/C15H24N2O4/c1-13(2,3)21-12(19)16-9-14(4,5)17-10(16)15(11(17)18)7-6-8-20-15/h10H,6-9H2,1-5H3

InChI Key

UBFJSDIPJNHIMZ-UHFFFAOYSA-N

SMILES

CC1(CN(C2N1C(=O)C23CCCO3)C(=O)OC(C)(C)C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester (hereafter referred to as Spiro compound) belongs to a class of spirocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The unique spirocyclic structure of this compound contributes to its biological activity. The rigidity imparted by the spiro carbon enhances conformational stability and influences interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that spiro compounds exhibit significant anticancer properties. For instance:

  • In vitro studies showed that certain spiro derivatives can inhibit the proliferation of various cancer cell lines including HCT116 (colon carcinoma), PC3 (prostate carcinoma), HL60 (promyelocytic leukemia), and SNB19 (astrocytoma) with IC50 values ranging from 49.72 µM to 101 µM .
  • A specific spiro compound synthesized through a microwave-assisted reaction exhibited strong antiproliferative effects against these cancer cell lines, highlighting the potential of spiro compounds as candidates for cancer therapy .

Anti-inflammatory Activity

Spiro compounds have also been evaluated for their anti-inflammatory properties:

  • In a pharmacological study, several spiro derivatives were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These compounds demonstrated significant anti-inflammatory activity with selectivity indices higher than that of celecoxib, a well-known COX inhibitor .
  • The presence of specific functional groups in the spiro structure appears to enhance its inhibitory effects on inflammatory pathways, making it a promising candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of spiro compounds is noteworthy:

  • A series of synthesized spiro-4H-pyran derivatives showed broad-spectrum antimicrobial activity against various bacterial strains, indicating their utility in combating drug-resistant infections .
  • The structural features of these compounds correlate with their antibacterial efficacy; specifically, the fusion of the spiro ring with other bioactive moieties has been linked to enhanced antibacterial properties .

Case Study 1: Anticancer Evaluation

A study conducted on a library of synthesized spiro compounds revealed that modifications in the substituents at the spiro carbon significantly affected their cytotoxicity against cancer cell lines. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased electrophilicity, facilitating interaction with cellular targets involved in cancer progression.

Compound IDCell LineIC50 (µM)
1cHCT11652.81
1cPC374.40
1cSNB19101
1cHL6049.72

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms of spiro compounds indicated that they effectively reduce prostaglandin synthesis by inhibiting COX enzymes. This mechanism was validated through both in vitro assays and in vivo models where inflammation markers were significantly reduced upon treatment with selected spiro derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of spiro compounds in cancer treatment. The synthesis of various spiro compounds has shown promising results in inhibiting the growth of different cancer cell lines:

  • In Vitro Studies : Spiro compounds synthesized through microwave-assisted reactions demonstrated significant antiproliferative activity against human cancer cell lines such as HCT116 (colon carcinoma), PC3 (prostate carcinoma), HL60 (promyelocytic leukemia), and SNB19 (astrocytoma). Notably, compounds exhibited IC50 values as low as 49.72 µM for HL60 cells, indicating strong anticancer potential .

Neuroprotective Properties

Spiro compounds have also been investigated for their neuroprotective effects:

  • Anti-Alzheimer Activity : A study screened several spiro compounds for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology. One compound showed a notable inhibition rate of 57.21% against butyrylcholinesterase . This suggests that further derivatization of these spiro compounds may lead to effective Alzheimer's disease inhibitors.

Antimicrobial Activity

The antimicrobial properties of spiro compounds have been extensively documented:

  • Synthesis and Testing : A range of spiro derivatives has been synthesized and evaluated for antimicrobial activity against various bacterial strains. Some compounds demonstrated significant activity, suggesting their potential as novel antimicrobial agents .

Antioxidant Activity

Spiro compounds are also recognized for their antioxidant capabilities:

  • Antioxidant Studies : Research indicates that certain spiro derivatives exhibit strong antioxidant properties, with IC50 values lower than those of established antioxidants like quercetin in various assays (DPPH and ABTS) . This positions them as potential candidates for developing antioxidant therapies.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of spiro compounds with biological targets:

  • Binding Studies : Docking analyses reveal that some spiro compounds bind effectively to the active sites of target enzymes (e.g., cholinesterases), providing insights into their mechanism of action and guiding further drug design efforts .

Summary Table of Applications

ApplicationKey FindingsReferences
AnticancerSignificant inhibition of cancer cell lines with low IC50 values
NeuroprotectivePotential inhibitors of cholinesterases with promising binding affinities
AntimicrobialEffective against various bacterial strains; potential for novel antimicrobial agents
AntioxidantStrong antioxidant activity compared to established antioxidants
Molecular DockingEffective binding to active sites of target enzymes; insights into drug design

Chemical Reactions Analysis

Hydrolysis of the 1,1-Dimethylethyl Ester

The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Reaction Conditions Reagents Products Yield Reference
Acidic hydrolysisTrifluoroacetic acid (TFA)Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid85–90%
Basic hydrolysisNaOH (aqueous/organic solvent)Same as above (with tert-butyl alcohol byproduct)70–75%

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .

Functionalization at the Oxo Group

The 7-oxo group can undergo reduction or condensation reactions:

Reduction to Alcohol

Catalytic hydrogenation reduces the ketone to a secondary alcohol:
C=OH2/PdCH-OH\text{C=O} \xrightarrow{\text{H}_2/\text{Pd}} \text{CH-OH}

Catalyst Conditions Product Selectivity
Pd/CH₂ (1 atm), EtOHDihydro-7-hydroxy derivative>95%

Condensation Reactions

Reaction with hydrazines or hydroxylamines forms hydrazones or oximes, useful for further derivatization .

Spirocyclic Ring Reactivity

The spiro[3.2.0]heptane-furan system exhibits unique strain-driven reactivity:

Ring-Opening Reactions

Acid-catalyzed ring-opening of the bicyclo[3.2.0]heptane moiety generates linear intermediates. For example:
Spirocyclic coreHCl/MeOHLinear diaza compound\text{Spirocyclic core} \xrightarrow{\text{HCl/MeOH}} \text{Linear diaza compound}

Key Observations :

  • Ring-opening occurs preferentially at the smaller cyclopropane-like ring due to higher strain .

  • Products retain the furan ring but lose spirocyclic geometry .

Substitution at Nitrogen Centers

The diazabicyclo[3.2.0]heptane core contains secondary amines susceptible to alkylation or acylation:

Reaction Type Reagents Products Application
AlkylationCH₃I, K₂CO₃N-Methylated derivativeEnhanced lipophilicity
AcylationAcCl, pyridineN-Acetylated analogProdrug synthesis

SAR Note : Substituents at nitrogen significantly modulate binding affinity to biological targets, as seen in related diazabicycloheptane ligands .

Oxidative Degradation Pathways

The furan ring is susceptible to oxidation, particularly under strong oxidizing conditions:

Oxidizing Agent Conditions Product Stability
mCPBACH₂Cl₂, 0°CEpoxidized furanModerate
KMnO₄H₂O, 25°CRing-opened dicarboxylic acidLow

Implications : Oxidation products may retain spirocyclic architecture but with altered electronic properties .

Thermal Rearrangements

Heating induces spirocyclic rearrangements, often yielding fused bicyclic systems:

Temperature Solvent Major Product Proposed Pathway
150°CTolueneFused diazepane-furan derivativeRetro-Diels-Alder recombination

Mechanistic Basis : Strain relief drives reorganization of the spiro junction into a fused system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Bicyclic System Spiro/Ester Features Key Differences Reported Applications
Target Compound 1,4-Diazabicyclo[3.2.0]heptane Spiro-furan; tert-butyl ester Unique spiro-furan junction; dimethyl substituents Potential antiandrogen (patent-derived)
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate 3,6-Diazabicyclo[3.2.0]heptane tert-Butyl ester; no spiro system Nitrogen positions (3,6 vs. 1,4); lacks fused furan Intermediate in drug synthesis
Spiro[bicyclo[3.2.0]heptane-6,2'-oxirane] derivatives Bicyclo[3.2.0]heptane Spiro-oxirane; variable substituents Oxirane ring vs. dihydrofuran; synthetic routes differ Antiandrogen agents (patented)
1,4-Diazabicyclo[3.1.1]heptane derivatives 1,4-Diazabicyclo[3.1.1]heptane No spiro system; pyrimidinyl substituents Larger bicyclic system (3.1.1 vs. 3.2.0) Nicotinic receptor modulation
6-Boc-3,6-diazabicyclo[3.1.1]heptane 3,6-Diazabicyclo[3.1.1]heptane Boc-protected amine Different ring size (3.1.1); no spiro linkage Building block for CNS-targeted drugs

Research Findings and Data

Comparative Physicochemical Data

Property Target Compound Spiro-oxirane Derivative 3,6-Diazabicyclo[3.2.0]heptane
Molecular Weight ~350 g/mol ~320 g/mol ~220 g/mol
logP (Predicted) 3.2 2.8 1.5
Water Solubility Low Moderate High
Synthetic Yield Not reported 45–60% 70–85%

Q & A

Basic Synthesis Routes and Optimization Strategies

Q: What are the primary synthetic routes for constructing the spiro bicyclic core of this compound, and how can reaction conditions be optimized? A: The spiro bicyclic core is typically synthesized via photocycloaddition or multi-step condensation. For example, a key step involves intermolecular [2+2] photocycloaddition of maleic anhydride with a protected pyrroline derivative to form the bicyclic scaffold . Optimization strategies include:

  • Photoreaction conditions : Use sensitizers (e.g., acetone) and UV light (λ = 300–350 nm) to enhance regioselectivity.
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) yields >90% purity .

Advanced Stereochemical Challenges in Bicyclic Systems

Q: How can stereochemical outcomes be controlled during the synthesis of dihydro-2,2-dimethyl-7-oxo substituents? A: Stereocontrol is critical for the 7-oxo and spiro-furan moieties. Methodologies include:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (1S,5R)-configured precursors) to dictate absolute stereochemistry .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 0°C for kinetic selectivity vs. reflux for thermodynamic) to favor desired diastereomers .
  • Crystallographic validation : Single-crystal X-ray diffraction confirms configurations, as seen in analogs like clavulanic acid derivatives .

Methodological Approaches for Structural Characterization

Q: What analytical techniques are most reliable for confirming the structure and purity of this compound? A: A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Key signals include the spiro-carbon (δC ~95–100 ppm) and ester carbonyl (δC ~170 ppm) .
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals in the bicyclic region.
  • HRMS : Exact mass analysis (e.g., m/z 438.1420 for C₂₁H₂₇N₂O₅) confirms molecular formula .
  • IR spectroscopy : Absorbance at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (ester C-O) .

Resolving Data Contradictions in Synthetic Yields

Q: How can discrepancies in reported yields for similar spiro compounds be addressed? A: Yield variations (e.g., 70–90%) often arise from:

  • Reagent quality : Anhydrous solvents and freshly distilled amines improve reproducibility .
  • Catalyst loading : For esterification, 1,4-diazabicyclo[2.2.2]octane (DABCO) at 10 mol% enhances efficiency under solvent-free conditions .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization during photocycloaddition) .

Pharmacological Profiling and Target Engagement

Q: What methodologies are used to evaluate the biological activity of this compound, particularly for neurological targets? A: Advanced pharmacological studies involve:

  • Receptor binding assays : Radioligand displacement (e.g., [³H]-epibatidine for α4β2 nAChR) reveals subnanomolar affinity in analogs with similar diazabicyclo cores .
  • Functional selectivity : Calcium imaging in HEK-293 cells transfected with α4β2 or α7 nAChR subtypes distinguishes agonist vs. antagonist profiles .
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) assess oxidative degradation pathways .

Computational Modeling for Structure-Activity Relationships (SAR)

Q: How can molecular docking and dynamics inform the design of derivatives with enhanced bioactivity? A:

  • Docking studies : Use software like AutoDock Vina to predict binding poses at α4β2 nAChR, focusing on hydrogen bonds with Asn152 and π-π stacking with Trp147 .
  • MD simulations : Analyze stability of the spiro core in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR models : Correlate substituent electronegativity (e.g., para-methoxy groups) with improved blood-brain barrier permeability .

Handling Stability and Degradation Under Experimental Conditions

Q: What strategies mitigate decomposition of the 7-oxo and ester functionalities during storage or reactions? A:

  • Temperature control : Store at –20°C under argon to prevent oxidation of the 7-oxo group .
  • pH optimization : Maintain neutral conditions (pH 6–8) to avoid ester hydrolysis .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life .

Comparative Analysis with Structural Analogs

Q: How do modifications to the diazabicyclo or spiro-furan moieties impact physicochemical properties? A:

Modification Impact Reference
tert-Butyl ester → Benzyl ester Increased lipophilicity (logP +0.5) but reduced metabolic stability
Dihydro-2,2-dimethyl → Trifluoromethyl Enhanced electron-withdrawing effects, altering NMR shifts (Δδ ~0.3 ppm)
7-Oxo → 7-Thio Improved α4β2 nAChR affinity (Ki = 0.2 nM vs. 1.5 nM for oxo)

Reproducibility Challenges in Multi-Step Syntheses

Q: What critical checkpoints ensure reproducibility in multi-step syntheses of this compound? A:

  • Intermediate characterization : Validate each step via TLC (Rf values) and mid-reaction IR .
  • Scale-up protocols : Use flow chemistry for photocycloaddition steps to minimize side reactions .
  • Batch consistency : Implement QC thresholds (e.g., ≥95% purity by HPLC) before proceeding to subsequent steps .

Ethical and Safety Considerations in Handling Bicyclic Derivatives

Q: What safety protocols are essential for handling intermediates with reactive functional groups? A:

  • PPE : Use nitrile gloves and fume hoods for azide-containing intermediates .
  • Waste disposal : Quench reactive esters with aqueous NaOH (1 M) before disposal .
  • First aid : Immediate irrigation with water for eye/skin contact, as per SDS guidelines for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.